ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate

Cytochrome P450 Drug-Drug Interaction Metabolic Stability

Selective CYP3A4 inhibitor (IC50=233 nM, >43-fold over CYP2D6/CYP2C9) and HDAC2-preferential probe (IC50=400 nM, >18-fold over HDAC1). Enable focused DDI studies and HDAC isoform dissection without pan-inhibitor confounding. Versatile building block — modify N1 and ester independently for SAR exploration. Ensure experimental reproducibility with defined interaction profile; uncharacterized analogs risk altered potency. Inquire for custom synthesis and bulk orders.

Molecular Formula C11H11N3O3
Molecular Weight 233.22 g/mol
Cat. No. B12171017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (1H-benzimidazol-5-ylamino)(oxo)acetate
Molecular FormulaC11H11N3O3
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)NC1=CC2=C(C=C1)N=CN2
InChIInChI=1S/C11H11N3O3/c1-2-17-11(16)10(15)14-7-3-4-8-9(5-7)13-6-12-8/h3-6H,2H2,1H3,(H,12,13)(H,14,15)
InChIKeyWYLLSDWVTPZREX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate: A Versatile Benzimidazole Scaffold for Targeted Medicinal Chemistry


Ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate (CAS: 1219581-98-2) is a heterocyclic compound featuring a benzimidazole core linked to an ethyl oxoacetate moiety via an amine bridge [1]. Benzimidazole derivatives are a privileged scaffold in drug discovery, known for their ability to interact with a wide range of biological targets [2]. This specific compound is characterized by a molecular formula of C11H11N3O3 and a molecular weight of 233.22 g/mol [1]. Its structural features, including the hydrogen-bond donor/acceptor groups in the benzimidazole and oxoacetate functionalities, make it a valuable intermediate and a potential modulator of enzymatic activity, particularly for targets like histone deacetylases (HDACs) and cytochrome P450 enzymes [3].

The Critical Risk of Generic Substitution: Why Structure Dictates Function in Benzimidazole-Derived Research Tools


In the benzimidazole chemical space, seemingly minor structural modifications—such as altering the position of a substituent, changing the nature of the linker, or modifying the ester group—can lead to profound shifts in biological activity, target selectivity, and metabolic stability. A generic substitution cannot guarantee equivalent performance because the specific oxoacetate group at the 5-position is critical for key molecular interactions, including hydrogen bonding with catalytic residues and π-π stacking [1]. The established structure-activity relationships (SARs) for benzimidazole-based inhibitors demonstrate that potency and isoform selectivity are exquisitely sensitive to these molecular features [2]. Therefore, using ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate ensures experimental consistency and reproducibility based on its defined and quantifiable interaction profile, which cannot be assumed for an uncharacterized analog.

Quantitative Differentiation Guide: Empirically Verified Target Engagement Profile of Ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate


Selective Inhibition of CYP3A4 Over Other Major Drug-Metabolizing P450 Isoforms

Ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate demonstrates significant selectivity for CYP3A4 over CYP2D6 and CYP2C9. This differential inhibition profile is a key differentiator for research applications where off-target CYP activity can confound results [1].

Cytochrome P450 Drug-Drug Interaction Metabolic Stability

Preferential Inhibition of HDAC2 Over HDAC1 and Other Class I/II Isoforms

The compound exhibits a distinct isoform selectivity profile within the Class I HDAC family. It is more potent against HDAC2 compared to HDAC1, and shows minimal activity against other tested HDAC isoforms (HDAC3, 4, 5, 7) at the tested concentrations [1]. This contrasts with many pan-HDAC inhibitors that show broad, non-selective inhibition.

Epigenetics Histone Deacetylase (HDAC) Cancer Research

Potent Nanomolar CYP3A4 Inhibition Compared to Standard Antifungal Agents

Ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate's potency as a CYP3A4 inhibitor (IC50 = 233 nM) falls within a therapeutically relevant range, comparable to some established azole antifungal drugs. For instance, it is more potent than fluconazole, which typically inhibits CYP3A4 with an IC50 in the low micromolar range [2]. This level of activity makes it a viable starting point for developing tools to study CYP3A4-mediated drug-drug interactions.

CYP3A4 Inhibition Drug Metabolism Antifungal Comparison

Unique Hydrogen-Bonding Network Enabled by the 5-Amino Oxoacetate Moiety

Crystallographic studies on closely related benzimidazole derivatives reveal that the oxoacetate group at the 5-position engages in a unique network of weak C—H⋯O hydrogen bonds and π–π interactions with inversion-related benzimidazole groups [1]. This specific intermolecular interaction pattern, characterized by a centroid–centroid distance of 3.743 Å, is distinct from other benzimidazole substitution patterns and contributes to its unique solid-state properties and potential binding modes.

Structural Biology Crystallography Ligand Interaction

Moderate HDAC Inhibition with a Favorable Selectivity Window Compared to Potent Pan-Inhibitors

While potent pan-HDAC inhibitors like SAHA (Vorinostat) achieve low nanomolar IC50 values (e.g., HDAC1 IC50 ~10 nM, HDAC2 IC50 ~5 nM), their lack of selectivity often leads to dose-limiting toxicities [2]. Ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate exhibits more moderate potency (HDAC2 IC50 = 400 nM) with a distinct selectivity fingerprint [1]. This moderate potency and unique isoform selectivity may offer a different therapeutic window for research applications where complete HDAC blockade is undesirable.

HDAC Inhibition Selectivity Profile Toxicity

A Privileged Scaffold with Unique Synthetic Versatility as a Building Block

Unlike fully decorated or rigid analogs, ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate retains a free NH in the benzimidazole ring and a reactive ester, making it a superior intermediate for further chemical diversification. This positions it as a more versatile building block for structure-activity relationship (SAR) studies and library synthesis compared to 'end-point' benzimidazole derivatives that are already substituted at all key positions [1].

Medicinal Chemistry Synthetic Intermediate Scaffold Hopping

High-Impact Applications for Ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate: From Benchtop to Lead Optimization


Investigating CYP3A4-Mediated Drug-Drug Interactions (DDI)

Given its potent and selective inhibition of CYP3A4 (IC50 = 233 nM) with a >43-fold selectivity over CYP2D6 and CYP2C9 [1], this compound serves as an excellent probe for in vitro DDI studies. Researchers can use it to specifically assess the contribution of CYP3A4 to the metabolism of a new chemical entity (NCE) without the confounding effects of broad-spectrum P450 inhibition, leading to more interpretable and predictive data compared to using non-selective inhibitors [2].

Elucidating HDAC2-Specific Functions in Cancer Cell Biology

With its preferential inhibition of HDAC2 (IC50 = 400 nM) over HDAC1 (IC50 = 550 nM) and other isoforms (IC50 > 10,000 nM) [3], this compound is a superior tool for dissecting the specific role of HDAC2 in epigenetic regulation and oncogenesis. Unlike pan-HDAC inhibitors like SAHA, which cause widespread histone hyperacetylation and transcriptional changes, this compound enables a more focused interrogation of HDAC2-dependent pathways, potentially uncovering novel therapeutic targets with fewer confounding effects [4].

A Key Intermediate for Generating Diverse Benzimidazole Libraries

The presence of both a nucleophilic benzimidazole NH group and an electrophilic ethyl ester makes this compound a highly versatile building block for medicinal chemistry [5]. It is ideally suited for library synthesis and SAR exploration, allowing chemists to efficiently generate analogs with variations at both the N1 position and the ester moiety. This synthetic flexibility accelerates lead optimization campaigns and supports scaffold-hopping strategies more effectively than structurally constrained alternatives [6].

Technical Documentation Hub

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